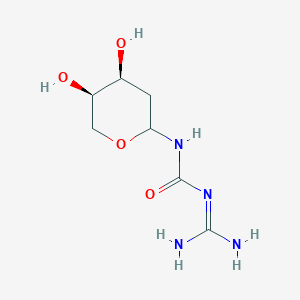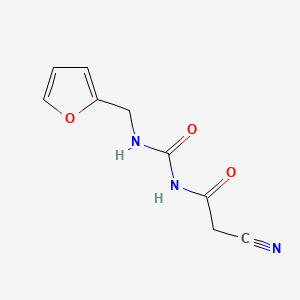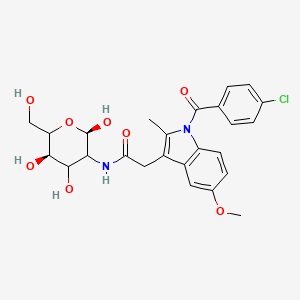
Posaconazole Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Posaconazole is a triazole antifungal medication commonly used to treat invasive infections caused by Candida and Aspergillus species in immunocompromised individuals . Posaconazole impurities are by-products or degradation products formed during the synthesis, storage, or administration of posaconazole. These impurities can affect the drug’s efficacy, safety, and stability, making their identification and control crucial in pharmaceutical development .
Preparation Methods
The preparation of posaconazole impurities involves various synthetic routes and reaction conditions. One method involves the synthesis of specific impurities such as 2R-1-((2-(2,4-difluorobenzene base)-4-methylene tetrahydrofuran-2-bases) methyl)-1H-1,2,4-triazoles (compound 1) and 1,1-((2R,2R,4R,4R)-(oxygen bis-(methylene)-is bis-(2-(2,4-difluorobenzene base) tetrahydrofuran-4,2-diyls)) bis-(methylene)) bis-(1H-1,2,4-triazoles) (compound 2). These compounds are synthesized under specific temperature conditions using catalysts and solvents . Another method involves dissolving posaconazole in dimethylformamide, adding tert-butyl hydroperoxide, and stirring at elevated temperatures to obtain various impurities .
Chemical Reactions Analysis
Posaconazole impurities undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium hydroxide for pH adjustment . Major products formed from these reactions include derivatives with modifications in the piperazine ring and triazole side chains . For example, photolytic and oxidative degradation of posaconazole can lead to the formation of degradation products such as m/z 683 (DP1), m/z 411 (DP2), and m/z 465 (DP3) .
Scientific Research Applications
Posaconazole impurities have several scientific research applications. In chemistry, they are used to study the stability and degradation pathways of posaconazole . In biology and medicine, these impurities are investigated for their potential effects on drug efficacy and safety . Industrially, the detection and control of posaconazole impurities are essential for ensuring the quality and consistency of pharmaceutical products . Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to profile and quantify these impurities .
Mechanism of Action
Posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . By blocking this enzyme, posaconazole disrupts the formation of the fungal cell membrane, leading to cell death . This mechanism is similar to other azole antifungal agents, but posaconazole’s unique structure allows for a broader spectrum of activity and reduced drug interactions .
Comparison with Similar Compounds
Posaconazole is compared with other triazole antifungal agents such as itraconazole, fluconazole, and voriconazole. While all these compounds inhibit lanosterol 14α-demethylase, posaconazole has a broader spectrum of activity and is more effective against certain resistant fungal strains . Additionally, posaconazole has a unique tetrahydrofuran center, which contributes to its distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include itraconazole, fluconazole, and voriconazole, each with varying degrees of efficacy and safety profiles .
Properties
Molecular Formula |
C25H27ClN2O8 |
|---|---|
Molecular Weight |
518.9 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19?,21?,22-,23?,25+/m0/s1 |
InChI Key |
LGAJOMLFGCSBFF-AUFPIVKFSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4[C@@H](OC([C@@H](C4O)O)CO)O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


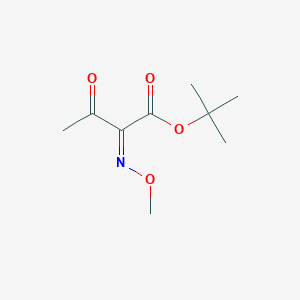
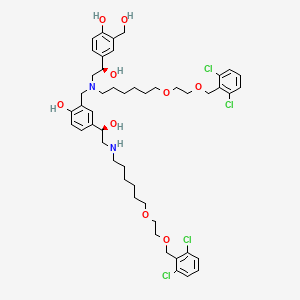
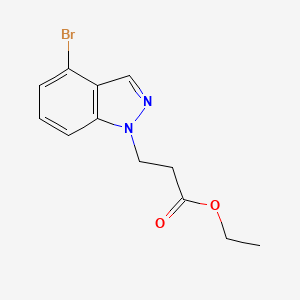
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
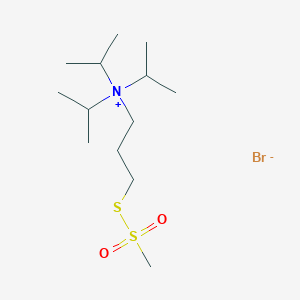
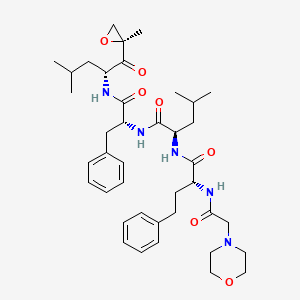
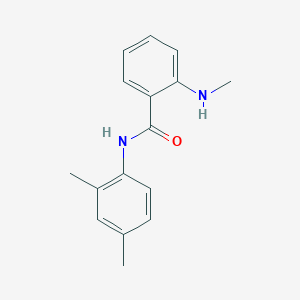
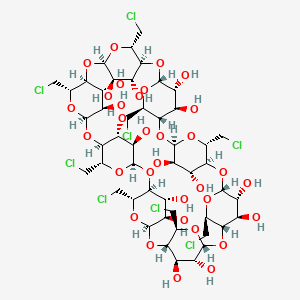
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)

![(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
